molecular formula C18H18O2 B1675913 Magnolol CAS No. 528-43-8

Magnolol

Número de catálogo: B1675913
Número CAS: 528-43-8
Peso molecular: 266.3 g/mol
Clave InChI: VVOAZFWZEDHOOU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Análisis De Reacciones Químicas

Tipos de reacciones: Magnolol se somete a varias reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Los grupos alilo e hidroxilo del compuesto son particularmente reactivos, lo que lo hace adecuado para modificaciones estructurales .

Reactivos y condiciones comunes:

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con actividades biológicas mejoradas. Por ejemplo, la reacción de adición en el grupo alilo y el reemplazo del grupo hidroxilo en el anillo fenilo pueden conducir a la formación de nuevos compuestos con propiedades antioxidantes mejoradas .

Aplicaciones Científicas De Investigación

Biological Activities of Magnolol

This compound exhibits a wide range of biological activities that make it a promising candidate for therapeutic applications. Key areas of research include:

  • Anti-inflammatory Properties : this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) signaling pathways, thereby reducing inflammation in various models, including acute lung injury and lipopolysaccharide-induced inflammation .
  • Antimicrobial Effects : Research indicates that this compound possesses antimicrobial properties, effectively inhibiting the growth of various pathogens, including fungi and bacteria. For instance, it has been demonstrated to disrupt cell membrane integrity in Neopestalotiopsis ellipsospora, a pathogen affecting tea plants .
  • Antioxidative Activity : this compound enhances antioxidant defenses by reducing reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes like superoxide dismutase and catalase in model organisms .
  • Anticancer Potential : Studies have highlighted this compound's ability to induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways related to cell survival and proliferation . It has shown effectiveness against various cancer types, including colon cancer and upper aerodigestive tract cancers .
  • Neuroprotective Effects : this compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It promotes stress resistance and enhances lifespan in Caenorhabditis elegans models .
  • Cardiovascular Protection : The compound has demonstrated potential in protecting against cardiovascular diseases by improving endothelial function and reducing oxidative stress .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human colon cancer cell lines, revealing significant antiproliferative activity with IC50 values indicating potent efficacy compared to standard chemotherapy agents like cisplatin .

Case Study 2: Neuroprotection

In a model using Caenorhabditis elegans, this compound treatment extended lifespan and improved stress resistance against oxidative damage. The underlying mechanisms involved modulation of insulin/IGF signaling pathways, highlighting its potential for aging-related conditions .

Case Study 3: Anti-inflammatory Effects

Research on acute lung injury models demonstrated that this compound significantly reduced inflammatory markers and improved lung function by suppressing NF-κB signaling pathways, showcasing its therapeutic potential in respiratory diseases .

Limitations and Challenges

Despite its promising applications, this compound faces challenges such as low water solubility and bioavailability, which limit its clinical use. Ongoing research aims to develop formulations that enhance its delivery and efficacy in therapeutic settings .

Summary Table of this compound Applications

Application AreaMechanism of ActionKey Findings
Anti-inflammatoryInhibition of NF-κB/MAPKReduces pro-inflammatory cytokines
AntimicrobialDisruption of cell membranesEffective against pathogens like N. ellipsospora
AntioxidativeActivation of Nrf2/HO-1Enhances antioxidant enzyme activity
AnticancerInduction of apoptosisSignificant antiproliferative effects on cancer cells
NeuroprotectionModulation of insulin/IGF signalingExtends lifespan in aging models
Cardiovascular ProtectionImprovement of endothelial functionReduces oxidative stress in cardiovascular models

Mecanismo De Acción

Magnolol ejerce sus efectos a través de múltiples objetivos y vías moleculares:

Comparación Con Compuestos Similares

Magnolol a menudo se compara con honokiol, otro lignano que se encuentra en las especies de Magnolia. Ambos compuestos comparten estructuras químicas similares pero exhiben diferentes propiedades fisicoquímicas y de estabilidad :

Compuestos similares:

La combinación única de propiedades químicas y actividades biológicas de this compound lo convierte en un compuesto valioso para la investigación científica y las aplicaciones terapéuticas.

Actividad Biológica

Magnolol, a biphenyl compound derived from Magnolia officinalis, has garnered significant attention in recent years due to its diverse biological activities. This article explores the multifaceted effects of this compound, including its anti-inflammatory, antimicrobial, antioxidant, anticancer, neuroprotective, and cardiovascular protective properties. The findings are supported by various studies and case analyses.

Overview of Biological Activities

This compound exhibits a wide range of biological activities that can be summarized as follows:

  • Anti-inflammatory : this compound has been shown to inhibit inflammatory pathways, particularly through the NF-κB and MAPK signaling pathways. It reduces the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in vitro and in vivo .
  • Antimicrobial : Research indicates that this compound possesses significant antimicrobial properties against various pathogens, including bacteria and fungi. It disrupts cell membrane integrity and affects metabolic pathways in microorganisms .
  • Antioxidant : this compound demonstrates potent antioxidant activity by reducing oxidative stress markers such as reactive oxygen species (ROS) and malondialdehyde (MDA) levels while enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .
  • Anticancer : Studies have highlighted this compound's potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including HeLa cells. Its mechanism involves the modulation of signaling pathways related to cell survival and death .
  • Neuroprotective : this compound has shown promise in protecting neuronal cells from oxidative damage and apoptosis, suggesting its potential use in neurodegenerative diseases .
  • Cardiovascular Protection : this compound may exert protective effects on the cardiovascular system by improving endothelial function and reducing hypertension .

Anti-inflammatory Mechanisms

A key study demonstrated that this compound significantly ameliorates LPS-induced inflammation by suppressing the TLR4/NF-κB/MAPK signaling pathway. This was evidenced by decreased levels of phosphorylated p65 and IκBα in mouse mammary epithelial cells . Table 1 summarizes the effects of this compound on various inflammatory markers:

Inflammatory Marker Control Group This compound Treatment
IL-1βHighLow
TNF-αHighLow
IL-6HighLow

Antimicrobial Activity

In a study assessing this compound's antimicrobial effects against mycoplasmas, it was found to inhibit growth in a dose-dependent manner. The treatment led to significant disturbances in metabolic pathways associated with glycolysis and lipid metabolism . The minimum inhibitory concentrations (MIC) are detailed in Table 2:

Microorganism MIC (µg/mL)
Mycoplasma pneumoniae15
Mycoplasma hominis10

Antioxidant Effects

This compound's antioxidant properties were evaluated using Caenorhabditis elegans models. The compound reduced oxidative stress markers while enhancing antioxidant enzyme activities, indicating its potential to extend lifespan through oxidative stress mitigation .

Case Studies

  • Atopic Dermatitis Model : In BALB/c mice with induced atopic dermatitis, this compound treatment suppressed symptoms by modulating T-cell differentiation towards regulatory T-cells (Tregs) while inhibiting Th17 cell proliferation. This suggests a therapeutic potential for managing allergic conditions .
  • Cancer Cell Lines : In vitro studies on HeLa cells revealed that this compound exhibited anti-proliferative effects with an IC50 value of 0.11 µg/mL, indicating its potency as an anticancer agent .

Challenges and Future Directions

Despite its promising biological activities, this compound faces challenges such as low water solubility and bioavailability that limit its clinical application. Future research should focus on developing delivery systems to enhance its therapeutic efficacy.

Propiedades

IUPAC Name

2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-5-13-7-9-17(19)15(11-13)16-12-14(6-4-2)8-10-18(16)20/h3-4,7-12,19-20H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOAZFWZEDHOOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044076
Record name Magnolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; Bitter aroma
Record name Magnolol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2001/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; soluble in DMSO, Sparingly soluble (in ethanol)
Record name Magnolol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2001/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Mechanism of Action

The effects of honokiol and magnolol, two major bioactive constituents of the bark of Magnolia officinalis, on Ca(2+) and Na(+) influx induced by various stimulants were investigated in cultured rat cerebellar granule cells by single-cell fura-2 or SBFI microfluorimetry. Honokiol and magnolol blocked the glutamate- and KCl-evoked Ca(2+) influx with similar potency and efficacy, but did not affect KCl-evoked Na(+) influx. However, honokiol was more specific for blocking NMDA-induced Ca(2+) influx, whereas magnolol influenced with both NMDA- and non-NMDA activated Ca(2+) and Na(+) influx. Moreover, the anti-convulsant effects of these two compounds on NMDA-induced seizures were also evaluated. After honokiol or magnolol (1 and 5 mg/kg, ip) pretreatment, the seizure thresholds of NMRI mice were determined by tail-vein infusion of NMDA (10 mg/mL). Data showed that both honokiol and magnolol significantly increased the NMDA-induced seizure thresholds, and honokiol was more potent than magnolol. These results demonstrated that magnolol and honokiol have differential effects on NMDA and non-NMDA receptors, suggesting that the distinct therapeutic applications of these two compounds for neuroprotection should be considered., Magnolol inhibited phorbol 12-myristate 13-acetate (PMA)-activated rat neutrophil aggregation in a concentration-dependent manner with an IC50 (concentration resulting in 50% inhibition) of 24.2 +/- 1.7 uM. Magnolol suppressed the enzyme activity of neutrophil cytosolic and rat brain protein kinase C (PKC) over the same range of concentrations at which it inhibited the aggregation. Magnolol did not affect PMA-induced cytosolic PKC-alpha and -delta membrane translocation or trypsin-treated rat-brain PKC activity, but attenuated [3H]phorbol 12,13-dibutyrate binding to neutrophil cytosolic PKC. These results suggest that the inhibition of PMA-induced rat neutrophil aggregation by magnolol is probably attributable, at least in part, to the direct suppression of PKC activity through blockade of the regulatory region of PKC., Magnolol, a substance purified from the bark of Magnolia officialis, inhibits cell proliferation and induces apoptosis in a variety of cancer cells. The aim of this study was to study the effects of magnolol on CGTH W-2 thyroid carcinoma cells. After 24 hr treatment with 80 u M magnolol in serum-containing medium, about 50% of the cells exhibited apoptotic features and 20% necrotic features. Cytochrome-c staining was diffused in the cytoplasm of the apoptotic cells, but restricted to the mitochondria in control cells. Western blot analyses showed an increase in levels of activated caspases (caspase-3 and -7) and of cleaved poly (ADP-ribose) polymerase (PARP) by magnolol. Concomitantly, immunostaining for apoptosis inducing factor (AIF) showed a time-dependent translocation from the mitochondria to the nucleus. Inhibition of either PARP or caspase activity blocked magnolol-induced apoptosis, supporting the involvement of the caspases and PARP. In addition, magnolol activated phosphatase and tensin homolog deleted on chromosome 10 (PTEN) and inactivated Akt by decreasing levels of phosphorylated PTEN and phosphorylated Akt. These data suggest that magnolol promoted apoptosis probably by alleviating the inhibitory effect of Akt on caspase 9. Furthermore, inhibition of PARP activity, but not of caspase activity, completely prevented magnolol-induced necrosis, suggesting the notion that it might be caused by depletion of intracellular ATP levels due to PARP activation. These results show that magnolol initiates apoptosis via the cytochrome-c/caspase 3/PARP/AIF and PTEN/Akt/caspase 9/PARP pathways and necrosis via PARP activation., The mis-regulation of nuclear factor-kappa B (NF-kappaB) signal pathway is involved in a variety of inflammatory diseases that leds to the production of inflammatory mediators. /These/ studies using human U937 promonocytes cells suggested that magnolol ... differentially down-regulated the pharmacologically induced expression of NF-kappaB-regulated inflammatory gene products MMP-9, IL-8, MCP-1, MIP-1alpha, TNF-alpha. Pre-treatment of magnolol blocked TNF-alpha-induced NF-kappaB activation in different cell types as evidenced by EMSA. Magnolol did not directly affect the binding of p65/p50 heterodimer to DNA. Immunoblot analysis demonstrated that magnolol inhibited the TNF-alpha-stimulated phosphorylation and degradation of the cytosolic NF-kappaB inhibitor IkappaBalpha and the effects were dose-dependent. Mechanistically, a non-radioactive IkappaB kinases (IKK) assay using immunoprecipitated IKKs protein demonstrated that magnolol inhibited both intrinsic and TNF-alpha-stimulated IKK activity, thus suggesting a critical role of magnolol in abrogating the phosphorylation and degradation of IkappaBalpha. The involvement of IKK was further verified in a HeLa cell NF-kappaB-dependent luciferase reporter system. In this system magnolol suppressed luciferase expression stimulated by TNF-alpha and by the transient transfection and expression of NIK (NF-kappaB-inducing kinase), wild type IKKbeta, constitutively active IKKalpha and IKKbeta, or the p65 subunit. Magnolol was also found to inhibit the nuclear translocation and phosphorylation of p65 subunit of NF-kappaB. In line with the observation that NF-kappaB activation may up-regulate anti-apoptotic genes, it was shown in U937 cells that magnolol enhanced TNF-alpha-induced apoptotic cell death. /The/ results suggest that magnolol or its derivatives may have potential anti-inflammatory actions through IKK inactivation., For more Mechanism of Action (Complete) data for MAGNOLOL (10 total), please visit the HSDB record page.
Record name MAGNOLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7686
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

528-43-8
Record name Magnolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Magnolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnolol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Magnolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MAGNOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/001E35HGVF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MAGNOLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7686
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

101.5-102 °C
Record name MAGNOLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7686
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

The 4,4′-diallyl-2,2′-bianisole is added to a mixture of aluminum chloride, thiourea and 1,2-dichloroethane slowly over 3 hours at 50° C. Temperature and stirring is maintained for an additional 3-4 hours. Reaction mix is cooled and added to HCl and phases are separated. The organic layer is added to charcoal, filtered and the solvent distilled, to obtain the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Magnolol
Reactant of Route 2
Reactant of Route 2
Magnolol
Reactant of Route 3
Reactant of Route 3
Magnolol
Reactant of Route 4
Reactant of Route 4
Magnolol
Reactant of Route 5
Reactant of Route 5
Magnolol
Reactant of Route 6
Reactant of Route 6
Magnolol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.